1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea

Beschreibung

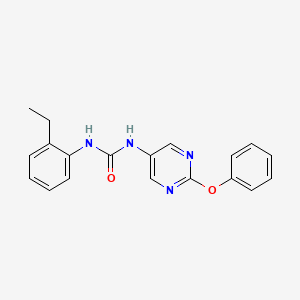

Structure

3D Structure

Eigenschaften

IUPAC Name |

1-(2-ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O2/c1-2-14-8-6-7-11-17(14)23-18(24)22-15-12-20-19(21-13-15)25-16-9-4-3-5-10-16/h3-13H,2H2,1H3,(H2,22,23,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUZIKUGYSULICM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=CC=C1NC(=O)NC2=CN=C(N=C2)OC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea typically involves the reaction of 2-ethylphenyl isocyanate with 2-phenoxypyrimidin-5-amine. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions: 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific substituents on the aromatic rings.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.

Wissenschaftliche Forschungsanwendungen

1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Vergleich Mit ähnlichen Verbindungen

Key Observations:

Substituent Effects on Lipophilicity: The 2-ethylphenyl group (present in the target compound and ) increases lipophilicity compared to the 2-chlorophenyl group in , which may affect membrane permeability and bioavailability. The phenoxy group in the target compound could reduce logP compared to phenylpyrimidine (as in ) due to oxygen’s polarity.

In contrast, phenylpyrimidine () lacks such polar groups . Urea’s NH groups universally serve as H-bond donors, critical for crystal packing and target interactions .

Chlorine in exerts electron-withdrawing effects, possibly enhancing electrophilic interactions.

Implications for Drug Design

- Solubility: Compounds with polar substituents (e.g., phenoxy, methoxy) may exhibit improved aqueous solubility compared to purely aromatic analogs.

- Crystallinity: highlights that urea derivatives often form stable crystals via NH···O hydrogen bonds. The phenoxy group in the target compound may promote distinct crystal packing compared to phenylpyrimidine derivatives .

- Target Selectivity: Variations in pyrimidine substituents (e.g., phenoxy vs. pyrrolidine) could modulate selectivity for kinase or receptor targets, though pharmacological data are needed for validation.

Biologische Aktivität

1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea, identified by its CAS number 1396581-12-6, is a compound of interest due to its potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 334.38 g/mol. The structure consists of a urea moiety substituted with an ethylphenyl group and a phenoxypyrimidine moiety, which may contribute to its biological activities.

Anticancer Properties

Recent studies have indicated that this compound exhibits significant anticancer activity. In vitro assays demonstrated that the compound inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | Apoptosis induction |

| A549 (Lung) | 8.7 | G2/M phase cell cycle arrest |

| HeLa (Cervical) | 12.3 | Inhibition of proliferation |

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity against several bacterial strains. Studies reported that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of this compound is attributed to its ability to interact with specific cellular targets. Preliminary studies suggest that it may inhibit key enzymes involved in DNA replication and repair, as well as interfere with signaling pathways that regulate cell survival and apoptosis.

Study 1: Anticancer Efficacy in Animal Models

A recent animal study evaluated the in vivo efficacy of this compound against tumor growth in mice models. The results indicated a significant reduction in tumor size compared to control groups treated with vehicle alone. The study highlighted the compound's potential as a therapeutic agent in cancer treatment.

Study 2: Synergistic Effects with Other Agents

Another investigation explored the synergistic effects of combining this compound with existing chemotherapeutic agents. The findings revealed enhanced anticancer activity when used in combination therapy, suggesting potential applications in clinical settings for improved treatment outcomes.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 1-(2-Ethylphenyl)-3-(2-phenoxypyrimidin-5-yl)urea and verifying its purity?

- Methodological Answer : Synthesis typically involves refluxing intermediates (e.g., aryl halides or pyrimidine derivatives) with urea precursors in ethanol or similar solvents under catalytic conditions (e.g., sodium ethoxide). For purity verification, use HPLC with UV detection or LC-MS to confirm molecular weight and absence of byproducts. Recrystallization from propanol-2 or ethanol can further purify the compound . Structural confirmation should include NMR (¹H, ¹³C) and FT-IR spectroscopy to validate functional groups and connectivity .

Q. How should researchers establish a theoretical framework for studying this compound’s mechanism of action?

- Methodological Answer : Begin by aligning the study with existing theories in medicinal chemistry (e.g., structure-activity relationships for urea derivatives) or environmental science (e.g., partition coefficients for fate modeling). Use computational tools like molecular docking to predict binding affinities to biological targets or environmental matrices. Incorporate conceptual frameworks such as the "molecular connectivity theory" for environmental distribution studies .

Q. What experimental designs are suitable for initial assessment of the compound’s environmental fate?

- Methodological Answer : Adopt a tiered approach:

- Laboratory phase : Measure physicochemical properties (logP, water solubility) using shake-flask or HPLC methods .

- Microcosm studies : Simulate environmental degradation via OECD 307 guidelines to assess abiotic/biotic transformation rates .

- Field trials : Use randomized block designs with split-split plots to evaluate spatial-temporal distribution in soil/water systems, ensuring replicates for statistical robustness .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Meta-analysis : Systematically compare experimental conditions (e.g., cell lines, dosage, assay protocols) across studies using tools like PRISMA guidelines.

- Dose-response validation : Replicate conflicting studies under standardized conditions (e.g., ISO 10993-5 for cytotoxicity) with controls for batch-to-batch variability.

- Mechanistic studies : Use CRISPR-Cas9 gene editing to isolate specific pathways and confirm target engagement via Western blot or ELISA .

Q. What advanced techniques are recommended for studying the compound’s molecular interactions in biological systems?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to proteins (e.g., kinases or receptors).

- Cryo-EM/X-ray crystallography : Resolve 3D structures of compound-target complexes at atomic resolution.

- Metabolomics : Use LC-HRMS to track metabolic perturbations in cell cultures, integrating pathway analysis tools like MetaboAnalyst .

Q. How should long-term ecological impact studies be designed to assess this compound’s environmental risks?

- Methodological Answer :

- Longitudinal monitoring : Deploy passive samplers (e.g., POCIS) in aquatic systems to track bioaccumulation over 5–10 years, aligning with Project INCHEMBIOL’s framework .

- Multi-trophic assays : Evaluate effects on Daphnia magna (OECD 202), soil nematodes (ISO 10872), and plant models (e.g., Arabidopsis) to assess ecosystem-wide impacts.

- Probabilistic modeling : Apply Monte Carlo simulations to predict NOEC/LOEC thresholds under varying climatic conditions .

Data Presentation and Analysis

| Parameter | Method | Relevance | Reference |

|---|---|---|---|

| LogP determination | Shake-flask/HPLC | Predicts environmental partitioning | |

| Cytotoxicity screening | ISO 10993-5 (MTT assay) | Standardizes biological activity data | |

| Degradation half-life (t½) | OECD 307 (aerobic soil metabolism) | Regulatory compliance for persistence |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.